molecular formula C8H13IN2O B2500189 3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole CAS No. 1856043-63-4

3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B2500189
CAS No.: 1856043-63-4
M. Wt: 280.109
InChI Key: BRMVZXQAVFYWLN-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with ethoxymethyl, ethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.

    Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst like silver nitrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of azido or cyano-substituted pyrazoles.

Scientific Research Applications

3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1-ethyl-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    3-(Ethoxymethyl)-1-methyl-4-iodo-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    3-(Ethoxymethyl)-1-ethyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of the ethoxymethyl and iodine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-(ethoxymethyl)-1-ethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMVZXQAVFYWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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